Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound features an indole moiety fused with a pyrano[3,2-c]pyridine framework, contributing to its potential significance in medicinal chemistry and organic synthesis. The molecular formula is , with a molecular weight of approximately .
This compound can be classified under the category of heterocyclic compounds due to its incorporation of nitrogen-containing rings. It is primarily sourced from chemical suppliers that specialize in research-grade materials . Its structural complexity makes it a subject of interest in various fields, particularly in pharmacology and organic synthesis.
The synthesis of methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Technical details regarding reaction conditions such as temperature, catalysts used, and reaction times would typically be specified in laboratory protocols .
The molecular structure of methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate can be represented using various chemical notation systems:
InChI=1S/C20H19N3O5/c1-4-23-12-8-6-5-7-11(12)20(19(23)26)14-13(9-10(2)22-17(14)24)28-16(21)15(20)18(25)27-3/h5-9H,4,21H2,1-3H3,(H,22,24)
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(NC4=O)C)OC(=C3C(=O)OC)N
These structural representations reveal the intricate arrangement of atoms within the molecule and highlight its spirocyclic nature .
Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo can undergo various chemical transformations:
Understanding these reactions is crucial for exploring the compound's reactivity and potential applications in synthetic chemistry .
The biological activity of methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo is an area of ongoing research. Preliminary studies indicate that compounds with similar structures may exhibit significant pharmacological properties such as:
The exact mechanism of action involves interactions with specific molecular targets and pathways that modulate biological responses .
Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo is typically characterized by:
Key chemical properties include:
Relevant data or analyses regarding thermal stability or reactivity under different conditions would enhance understanding .
Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo has potential applications in various fields:
Research continues to explore its full range of applications and interactions within biological systems .
CAS No.: 33776-88-4
CAS No.: 593-98-6
CAS No.: 125516-10-1
CAS No.:
CAS No.:
CAS No.: 473773-75-0